N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide
Description
N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-15-11-13(19(21)22)10-9-12(15)2/h4-11,16H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSRHIJJVTXHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide typically involves a multi-step process. One common method starts with the nitration of 2-methylphenyl to introduce the nitro group. This is followed by the formation of the phenoxybutanamide backbone through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, iron chloride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed efficiently .
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound shares the nitrophenyl group but has a different backbone, leading to distinct properties and applications.
1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives:
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
